methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Overview
Description
Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, cyclopropyl groups, and a cyclopentylamino substituent
Preparation Methods
The synthesis of methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of organic solvents, catalysts, and reagents such as cyclopentylamine and cyclopropyl bromide . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentylamino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other complex molecules, making it useful in the development of new pharmaceuticals and agrochemicals.
Biological Research: Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s unique properties make it suitable for use in various industrial processes, including the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate: This compound shares a similar pyridine core but differs in its substituents and overall structure.
Methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate: Another compound with a pyridine core, but with different functional groups and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS Number: 1018051-53-0) is a synthetic compound that belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. These compounds have garnered significant attention due to their potential biological activities, particularly as kinase inhibitors and modulators of various receptors. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H26N4O3, with a molecular weight of 382.5 g/mol. The compound features a complex structure that includes a pyrazolo ring system fused with a pyridine moiety, which is critical for its biological activity.
Research indicates that pyrazolo[3,4-b]pyridines can act as agonists or antagonists for various biological targets. Specifically, the compound under discussion has been shown to interact with human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in lipid metabolism and energy homeostasis. Agonistic activity at this receptor can lead to beneficial effects in metabolic disorders such as dyslipidemia .
Structure-Activity Relationships (SAR)
A series of SAR studies have been conducted to evaluate how modifications to the pyrazolo[3,4-b]pyridine scaffold affect biological activity. It has been found that the steric bulkiness and positioning of substituents significantly influence the compound's efficacy as an hPPARα agonist. For instance, variations in the cyclopentyl group and the dicyclopropyl moieties have been correlated with changes in receptor binding affinity and agonistic potency .
In Vivo Studies
In a high-fructose-fed rat model, derivatives of pyrazolo[3,4-b]pyridine demonstrated significant reductions in plasma triglyceride levels comparable to fenofibrate, a known lipid-lowering agent. This suggests that this compound may possess similar therapeutic potential in managing hyperlipidemia .
Anticancer Activity
Recent studies have also explored the potential anticancer properties of pyrazolo[3,4-b]pyridines. Compounds within this class have shown promise as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers. The ability of these compounds to inhibit TRK signaling pathways highlights their potential as therapeutic agents against cancer proliferation and metastasis .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparative analysis with other related compounds is presented below:
Compound Name | CAS Number | Molecular Weight | Biological Activity |
---|---|---|---|
Compound A | 1018051-53-0 | 382.5 g/mol | hPPARα agonist |
Compound B | 1018142-06-7 | 342.40 g/mol | TRK inhibitor |
Compound C | 25247639 | 382.5 g/mol | Anticancer activity |
Properties
IUPAC Name |
methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropylpyrazolo[3,4-b]pyridine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-28-21(27)15-10-16(12-6-7-12)23-20-18(15)19(13-8-9-13)24-25(20)11-17(26)22-14-4-2-3-5-14/h10,12-14H,2-9,11H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOUFIWSTXJESS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2CC(=O)NC3CCCC3)C4CC4)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601113109 | |
Record name | Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601113109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018051-53-0 | |
Record name | Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018051-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601113109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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